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molecular formula C11H14ClNO3 B8299688 5-Chloro-6-Ethyl-1-Isopropyl-2-oxo-1,2-Dihydropyridine-3-Carboxylic Acid

5-Chloro-6-Ethyl-1-Isopropyl-2-oxo-1,2-Dihydropyridine-3-Carboxylic Acid

Cat. No. B8299688
M. Wt: 243.68 g/mol
InChI Key: MKJSCXVWKDLFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691881B2

Procedure details

The title compound was prepared according to the procedure of Example 1(7), but using ethyl 5-chloro-6-ethyl-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate as prepared in 2(2) instead of ethyl 5-chloro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 5-chloro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:14]([O:16]CC)=[O:15])[C:5](=[O:13])[N:6]([CH:10]([CH3:12])[CH3:11])[C:7]=1[CH2:8][CH3:9].ClC1C=C(C(OCC)=O)C(=O)N(C(C)C)C=1C>>[Cl:1][C:2]1[CH:3]=[C:4]([C:14]([OH:16])=[O:15])[C:5](=[O:13])[N:6]([CH:10]([CH3:12])[CH3:11])[C:7]=1[CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(N(C1CC)C(C)C)=O)C(=O)OCC
Step Two
Name
ethyl 5-chloro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(N(C1C)C(C)C)=O)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(N(C1CC)C(C)C)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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